methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate is a complex organic compound with a unique structure that includes a benzotriazine moiety, a cyclohexane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzotriazine moiety, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The cyclohexane ring is then introduced through a series of reactions, including hydrogenation and amination. Finally, the benzoate ester is formed by esterification of the corresponding benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate involves its interaction with specific molecular targets. The benzotriazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate: Unique due to its specific combination of functional groups and structural features.
Other Benzotriazine Derivatives: Share the benzotriazine moiety but differ in other structural aspects, leading to different properties and applications.
Cyclohexaneamido Benzoates: Similar in having the cyclohexaneamido and benzoate groups but lack the benzotriazine moiety.
Uniqueness
The uniqueness of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H28N4O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C25H28N4O6/c1-33-21-12-18(25(32)35-3)20(13-22(21)34-2)26-23(30)16-10-8-15(9-11-16)14-29-24(31)17-6-4-5-7-19(17)27-28-29/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,26,30) |
InChI Key |
ZOYUQBFSONYCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)OC |
Origin of Product |
United States |
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